molecular formula C13H15Cl3N2 B123441 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride CAS No. 149062-75-9

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

Cat. No.: B123441
CAS No.: 149062-75-9
M. Wt: 305.6 g/mol
InChI Key: KPVQNWQDBLOUQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CI-1002 hydrochloride involves several steps, starting with the preparation of the azepinoquinazoline core. The synthetic route typically includes the following steps:

    Formation of the azepinoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.

  • Chlorination

Biological Activity

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride (CI-1002) is a compound that has garnered attention for its unique biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C13H15Cl3N2
  • Molecular Weight : 305.6 g/mol
  • IUPAC Name : 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride
  • CAS Number : 149062-75-9

CI-1002 has been primarily recognized for its dual role as an acetylcholinesterase inhibitor and a muscarinic antagonist . These properties suggest potential applications in treating neurological disorders by enhancing cholinergic transmission and modulating receptor activity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention. CI-1002 has shown promising results in various assays measuring AChE activity.

Muscarinic Antagonism

As a muscarinic antagonist, CI-1002 may block the action of acetylcholine at muscarinic receptors. This can have implications for conditions such as overactive bladder and certain types of cognitive impairment.

Biological Activity Profiles

Research indicates that CI-1002 exhibits a range of biological activities across various enzymatic pathways. The ToxCast database provides a comprehensive profiling of its biochemical interactions:

Assay CategoryAssaysActivesActive %≤10 μM≤1 μM
Cholinesterase31515.165015
CYP (Cytochrome P450)108438.64450129
GPCR (Aminergic)3215795.06540148

These data highlight the compound's significant interaction with cholinesterase and cytochrome P450 enzymes, indicating its potential for drug metabolism and efficacy in various therapeutic areas .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that CI-1002 can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : Research has indicated that CI-1002 may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory conditions .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profile of CI-1002 suggests a favorable absorption and distribution in biological systems. However, further studies are needed to fully understand its toxicological impacts .

Properties

CAS No.

149062-75-9

Molecular Formula

C13H15Cl3N2

Molecular Weight

305.6 g/mol

IUPAC Name

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChI Key

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Key on ui other cas no.

149062-75-9

Synonyms

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of 1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in 15 mL of triethylsilane was added 8 g of anhydrous zinc chloride and the mixture was refluxed under nitrogen with vigorous stirring. The triethylsilane was replenished in about 8-hour intervals. When the reaction was judged complete by TLC (300:25:1 chloroform:methanol: 28% aqueous ammonia, basified aliquot) the excess of triethylsilane and other volatiles were removed in vacuo and the residue was purified and worked-up as in Method A to give the desired 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride as white crystalline solid.
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1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
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